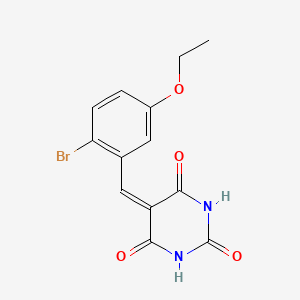
5-(2-bromo-5-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-bromo-5-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BTEP, is a compound that has gained attention in the scientific community due to its potential use in the treatment of cognitive disorders. BTEP is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in synaptic plasticity, learning, and memory.
Wirkmechanismus
5-(2-bromo-5-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione acts as a positive allosteric modulator of mGluR5, which enhances the receptor's response to glutamate. This leads to increased synaptic plasticity, which is important for learning and memory. This compound has been shown to enhance long-term potentiation (LTP), a process that strengthens synaptic connections between neurons.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory retention in animal models. This compound has also been shown to reduce anxiety and depression-like behaviors in rodents. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2-bromo-5-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its specificity for mGluR5, which allows researchers to study the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
Future research on 5-(2-bromo-5-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione could focus on its potential use in the treatment of cognitive disorders and addiction in humans. In addition, further studies could investigate the role of mGluR5 in other physiological and pathological processes, such as pain, inflammation, and neurodegeneration. Finally, the development of more potent and selective mGluR5 modulators could lead to improved therapeutic options for these disorders.
Synthesemethoden
The synthesis of 5-(2-bromo-5-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2-bromo-5-ethoxybenzaldehyde with ethyl acetoacetate and urea in the presence of a catalytic amount of piperidine. The resulting product is a yellow crystalline solid that can be purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
5-(2-bromo-5-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and fragile X syndrome. In animal models, this compound has been shown to improve cognitive function and memory retention. This compound has also been studied for its potential use in the treatment of addiction, as mGluR5 has been implicated in drug-seeking behavior.
Eigenschaften
IUPAC Name |
5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4/c1-2-20-8-3-4-10(14)7(5-8)6-9-11(17)15-13(19)16-12(9)18/h3-6H,2H2,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQGEVROOSRATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4993855.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4993858.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4993860.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4993874.png)
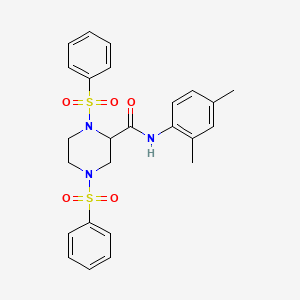
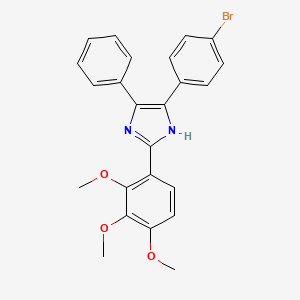
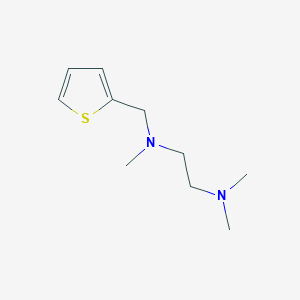
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4993896.png)

![ethyl 4-[(dibenzo[a,c]phenazin-11-ylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B4993908.png)
![ethyl 4-{[(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4993911.png)
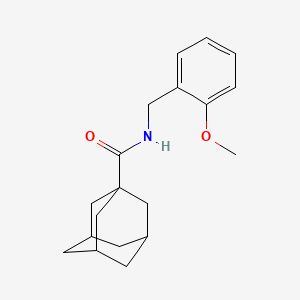
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B4993928.png)